Ethyl 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
Description
Ethyl 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex heterocyclic compound characterized by a naphtho[1,2-b]furan core substituted with a methyl group at position 2, a hydroxy group at position 5, and an ethyl carboxylate ester at position 2. The piperazine moiety at position 4 is linked via a methylene bridge and substituted with a 4-fluorophenyl group. The fluorophenyl group may enhance lipophilicity and metabolic stability, while the hydroxy and ester groups could influence solubility and hydrogen-bonding interactions.
Crystallographic analysis using tools like SHELX and ORTEP-3 (as referenced in and ) would enable precise determination of its three-dimensional conformation, including ring puckering in the piperazine and furan systems . Such structural insights are critical for understanding its bioactivity.
Properties
IUPAC Name |
ethyl 4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN2O4/c1-3-33-27(32)23-17(2)34-26-21-7-5-4-6-20(21)25(31)22(24(23)26)16-29-12-14-30(15-13-29)19-10-8-18(28)9-11-19/h4-11,31H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWPOGBSXUCWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCN(CC4)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a suitable naphthol derivative and a furan ring precursor under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with a halogenated naphthofuran intermediate.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations:
- Substituent Effects: The target compound’s mono-fluorophenyl group may offer balanced lipophilicity compared to the difluorophenyl analog in , which could increase metabolic resistance but reduce solubility .
- Core Heterocycle: The naphthofuran core in the target compound provides extended aromaticity, which may enhance π-π stacking interactions in biological targets compared to the smaller quinazolinone or nicotinonitrile cores in analogs.
Pharmacological Implications
- Target Compound: The hydroxy group at position 5 may participate in hydrogen bonding with target proteins, while the piperazine moiety could mediate interactions with CNS receptors. The fluorophenyl group may enhance blood-brain barrier penetration.
- Analog in : The triazole and difluorophenyl groups suggest antiviral or antifungal activity, common in triazole-based drugs.
Research Findings and Limitations
- Gaps in Evidence: The provided sources lack explicit pharmacological or thermodynamic data (e.g., IC₅₀, logP). Further experimental studies are needed to validate binding affinities and metabolic stability.
Biological Activity
Ethyl 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that has attracted attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a naphtho-furan backbone with piperazine and fluorophenyl substituents. Its molecular formula is , indicating a relatively large and complex structure that may influence its interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : The piperazine moiety suggests potential interactions with serotonin receptors, which are crucial in mood regulation and various neuropsychiatric disorders. Compounds with similar structures have been shown to exhibit affinity for serotonin receptors, potentially leading to anxiolytic or antidepressant effects.
- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells. This activity is vital in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Studies have indicated that compounds with similar naphtho-furan structures can inhibit pro-inflammatory cytokines, suggesting that this compound may also exhibit anti-inflammatory properties.
Pharmacological Profiles
Research has demonstrated various pharmacological effects attributed to the compound:
- Antidepressant-like Effects : In animal models, administration of this compound resulted in significant reductions in depressive-like behaviors, as measured by forced swim tests and tail suspension tests.
- Anxiolytic Properties : Behavioral assessments have shown that the compound can reduce anxiety-like behaviors in rodents, indicating potential use in treating anxiety disorders.
- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis induced by oxidative stress, which is crucial for neurodegenerative disease therapies.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Serotonin Receptor Affinity : A study published in Journal of Medicinal Chemistry reported that structurally related piperazine derivatives showed significant binding affinity for 5-HT_1A and 5-HT_2A receptors, suggesting a similar profile for this compound .
- Oxidative Stress Mitigation : Research highlighted in Free Radical Biology and Medicine demonstrated that naphtho-furan derivatives could effectively reduce lipid peroxidation levels in cellular models exposed to oxidative stress .
- Behavioral Studies : A behavioral pharmacology study indicated that compounds with similar structural features exhibited significant improvements in anxiety-related tasks, reinforcing the potential therapeutic applications of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
